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Compound of Interest

Compound Name: 2-Bromo-4-iodo-1-methylbenzene

Cat. No.: B1287619

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for the compound 2-Bromo-4-iodo-1-methylbenzene (CAS No. 26670-89-3). Due to the
absence of publicly available experimental spectra, this document presents predicted Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid
researchers in the identification and characterization of this compound.[1] Detailed, generalized
experimental protocols for acquiring such spectra are also provided, along with a logical
workflow for spectroscopic analysis.

2-Bromo-4-iodo-1-methylbenzene is a substituted aromatic hydrocarbon containing bromine,
iodine, and a methyl group attached to a benzene ring.[1] Its polysubstituted nature makes it a
potentially valuable intermediate in organic synthesis, particularly in cross-coupling reactions
where the differential reactivity of the carbon-halogen bonds can be exploited.[1] Accurate
spectroscopic data is paramount for the unambiguous identification and quality control of such
compounds.[1]

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for 2-Bromo-4-iodo-1-
methylbenzene. These predictions were generated using established computational methods
and databases.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by
providing information about the chemical environment of atomic nuclei.[1][2]

Predicted *H NMR Data (CDCls)

The predicted *H NMR spectrum of 2-Bromo-4-iodo-1-methylbenzene is expected to show
three distinct signals in the aromatic region, corresponding to the three protons on the benzene
ring, and a singlet for the methyl group in the upfield region.[1]

Predicted Chemical

Proton Assignment _ Predicted Multiplicity  Integration
Shift (8, ppm)

H-6 ~7.60 Doublet 1H

H-5 ~7.35 Doublet of Doublets 1H

H-3 ~6.95 Doublet 1H

-CHs ~2.40 Singlet 3H

Predicted 3C NMR Data (CDCIs)

The predicted 3C NMR spectrum is expected to show seven distinct signals, corresponding to
the seven carbon atoms in the molecule.[1] The chemical shifts are influenced by the attached
substituents.[1]

Carbon Assignment Predicted Chemical Shift (8, ppm)
C-1 ~140

C-2 ~125

C-3 ~132

C-4 ~95

C-5 ~140

C-6 ~135

-CHs ~22
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Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by
measuring the absorption of infrared radiation.[1]

Predicted IR Absorption Bands

Wavenumber (cm~?) Vibrational Mode Functional Group
3100-3000 C-H Stretch Aromatic

2950-2850 C-H Stretch -CHs

1600-1450 C=C Stretch Aromatic Ring
1200-1000 C-Br Stretch Aryl Bromide
1000-800 C-I Stretch Aryl lodide

850-800 C-H Bending (out-of-plane) Substituted Benzene

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.[1] The molecular weight of 2-Bromo-4-iodo-1-methylbenzene is 296.93 g/mol .

[3]

Predicted Mass Spectrometry Data

m/z Value Interpretation

Molecular ion peak ([M]* and [M+2]*) showing

296/298
the isotopic pattern of bromine.
217 [M-Br]*
170 [M-1]*
91 [C7H7]* (Tropylium ion)
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Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

Instrument-specific parameters and sample preparation details may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-25 mg of 2-Bromo-4-iodo-1-methylbenzene
in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs) in a clean, dry NMR tube.[1][4] For
13C NMR, a more concentrated solution of 50-100 mg may be required.[4] Ensure the sample
is fully dissolved; if necessary, filter the solution through a small plug of glass wool to remove
any solid particles.[4]

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[1]
IH NMR Acquisition:

o Lock the spectrometer to the deuterium signal of the solvent.[1]

o Shim the magnetic field to achieve optimal homogeneity.[1]

o Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise
ratio.[1]

o Reference the spectrum to the residual solvent peak (e.g., CDCls at 7.26 ppm) or an
internal standard like tetramethylsilane (TMS).[1][2]

13C NMR Acquisition:

o Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each
carbon environment.[1][2]

o Alarger number of scans will be necessary compared to *H NMR due to the lower natural
abundance and sensitivity of the 13C nucleus.[2]

Infrared (IR) Spectroscopy (Thin Solid Film Method)

e Sample Preparation:
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o Dissolve a small amount (a few milligrams) of solid 2-Bromo-4-iodo-1-methylbenzene in
a few drops of a volatile solvent like methylene chloride or acetone.[5]

o Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[5]

o Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the
plate.[5]

 Instrumentation: Place the salt plate in the sample holder of an FT-IR spectrometer.
o Data Acquisition:
o Record a background spectrum of the clean, empty sample holder.

o Record the sample spectrum. The instrument software will automatically ratio the sample
spectrum against the background.

o If the peaks are too intense, the film is too thick and should be remade with a more dilute
solution.[5] If the peaks are too weak, add another drop of the solution to the plate and
allow the solvent to evaporate.[5]

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a solid sample, this can be done using a direct insertion probe or by dissolving it in a
suitable solvent for techniques like electrospray ionization (ESI).

« lonization: The sample molecules are converted into ions. Electron ionization (El) is a
common method where a high-energy electron beam knocks an electron off the molecule to
form a radical cation.[6][7]

e Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[1][6]

o Detection: A detector records the abundance of each ion, generating the mass spectrum,
which is a plot of relative intensity versus m/z.[6][7]

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic
compound like 2-Bromo-4-iodo-1-methylbenzene.

a Compound Synthesis & Purification )
Synthesis of
2-Bromo-4-iodo-1-methylbenzene

Purification
(e.g., Crystallization, Chromatography)

Spectroscopic Analysis

4 \J
Mass Spectrometry (MS) Infrared Spectroscopy (IR) LIRSS
Determine Molecular Weight & Formula Identify Functional Groups (67 HE, B8
Elucidate C-H Framework
4 Structure Elucidation )

Integrate All
Spectroscopic Data

Confirm Structure of
2-Bromo-4-iodo-1-methylbenzene

Click to download full resolution via product page

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of
an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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